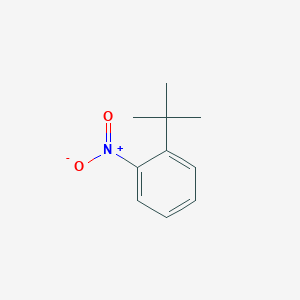

1-tert-Butyl-2-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43039. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-tert-butyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)8-6-4-5-7-9(8)11(12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTHGPTVKBEURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172233 | |

| Record name | 1-tert-Butyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1886-57-3 | |

| Record name | 1-(1,1-Dimethylethyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1886-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001886573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1886-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-tert-Butyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-tert-Butyl-2-nitrobenzene: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1-tert-butyl-2-nitrobenzene, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, and key applications, with a focus on the scientific principles and practical considerations that underpin its use in a laboratory and industrial setting.

Introduction and Strategic Importance

This compound (CAS No. 1886-57-3) is an aromatic nitro compound characterized by the presence of a bulky tert-butyl group ortho to a nitro group on a benzene ring.[1] This substitution pattern imparts unique steric and electronic properties to the molecule, making it a valuable precursor in organic synthesis. While direct applications of this compound are limited, its strategic importance lies primarily in its role as a key intermediate for the synthesis of 2-tert-butylaniline.[2][3] 2-tert-Butylaniline is a crucial building block in the pharmaceutical and agrochemical industries, where its incorporation into molecular scaffolds can significantly influence biological activity, metabolic stability, and other pharmacokinetic properties.[2][4]

Synthesis of this compound: Strategies and Methodologies

The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution: controlling regioselectivity. The tert-butyl group is an ortho-, para-director; however, its significant steric bulk hinders substitution at the adjacent ortho positions.

Direct Nitration of tert-Butylbenzene: A Mixture of Isomers

The most direct route to nitro-tert-butylbenzenes is the electrophilic nitration of tert-butylbenzene. This reaction typically yields a mixture of isomers, with the para-isomer (1-tert-butyl-4-nitrobenzene) being the major product due to the steric hindrance of the bulky tert-butyl group.[5]

Reaction Principle: The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The electron-rich benzene ring of tert-butylbenzene then attacks the nitronium ion in an electrophilic aromatic substitution reaction.

Figure 1: General workflow for the direct nitration of tert-butylbenzene.

Experimental Protocol - Direct Nitration of tert-Butylbenzene:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a desired volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.

-

Reaction Setup: In a separate round-bottom flask, place tert-butylbenzene.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the tert-butylbenzene with vigorous stirring, ensuring the reaction temperature does not exceed 20-25 °C.

-

Reaction Completion and Quenching: After the addition is complete, continue stirring at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion. Pour the reaction mixture slowly over crushed ice with stirring.

-

Workup: Separate the organic layer. Wash the organic layer successively with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude product is a mixture of isomers. Separation of this compound from this mixture is challenging and often requires fractional distillation or chromatographic techniques.

Ortho-Selective Synthesis via a Sulfonic Acid Blocking Group

To overcome the inherent preference for para-substitution, a more strategic approach involves the use of a reversible blocking group. Sulfonation of the para position, followed by nitration and subsequent desulfonation, directs the nitro group to the ortho position.[6]

Causality Behind Experimental Choices:

-

Sulfonation: The use of fuming sulfuric acid ensures the efficient sulfonation of the sterically accessible para position, effectively "blocking" it from subsequent nitration.

-

Nitration: With the para position occupied, the ortho-directing tert-butyl group now primarily directs the incoming nitronium ion to the available ortho positions.

-

Desulfonation: The sulfonic acid group can be readily removed by treatment with dilute acid and heat, regenerating the aromatic ring and yielding the desired ortho-nitro product.[6]

Figure 2: Workflow for the ortho-selective synthesis of this compound.

Detailed Experimental Protocol - Ortho-Selective Synthesis:

-

Step 1: Sulfonation:

-

To a stirred solution of tert-butylbenzene, slowly add fuming sulfuric acid (oleum) at a controlled temperature (e.g., 0-10 °C).

-

After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto ice to precipitate the 4-tert-butylbenzenesulfonic acid. Filter and wash the solid with cold water.

-

-

Step 2: Nitration:

-

Dissolve the dried 4-tert-butylbenzenesulfonic acid in concentrated sulfuric acid.

-

Cool the mixture in an ice bath and slowly add a nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at a low temperature for a few hours.

-

-

Step 3: Desulfonation:

-

Carefully dilute the reaction mixture with water.

-

Heat the aqueous solution to reflux for several hours to effect desulfonation.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extracts with water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

-

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its characterization and for predicting its behavior in chemical reactions.

| Property | Value | Source |

| CAS Number | 1886-57-3 | [5][7] |

| Molecular Formula | C₁₀H₁₃NO₂ | [5][7] |

| Molecular Weight | 179.22 g/mol | [7] |

| Appearance | - | - |

| Boiling Point | 123-124 °C at 17 mmHg | [7] |

| Density | 0.957 g/mL at 25 °C | [7] |

| Melting Point | -60 °C | [7] |

| Refractive Index (n²⁰/D) | 1.545 | [7] |

Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a singlet for the nine equivalent protons of the tert-butyl group and a complex multiplet pattern for the four aromatic protons, influenced by the electron-withdrawing nitro group and the ortho-tert-butyl group. Based on the analysis of similar nitroaromatic compounds, the aromatic protons ortho and para to the nitro group are expected to be shifted downfield.[8]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The aromatic region will show six signals, with the carbon bearing the nitro group (ipso-carbon) being significantly deshielded. The other aromatic carbon signals will be influenced by the electronic effects of both substituents.[8]

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. Key expected absorptions include:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretching (tert-butyl): ~2960-2870 cm⁻¹

-

Asymmetric NO₂ stretching: A strong band around 1525 cm⁻¹

-

Symmetric NO₂ stretching: A strong band around 1350 cm⁻¹

-

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 179 should be observable. A prominent fragmentation pathway is the loss of a methyl radical (•CH₃) to form a stable benzylic cation at m/z = 164.[5] Further fragmentation may involve the loss of the nitro group (•NO₂) or other characteristic cleavages.

Figure 3: Proposed major fragmentation pathways for this compound in EI-MS.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the nitro group, which can undergo reduction, and its influence on the aromatic ring, making it susceptible to nucleophilic attack under certain conditions.

Reduction to 2-tert-Butylaniline

The most significant application of this compound is its reduction to 2-tert-butylaniline.[2][3] This transformation is a cornerstone for introducing the 2-tert-butylanilino scaffold into more complex molecules.

Reaction Principle: The nitro group can be reduced to an amino group using various reducing agents. Catalytic hydrogenation is a common and efficient method.

Experimental Protocol - Catalytic Hydrogenation:

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

-

Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Workup: Filter the reaction mixture to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure to obtain crude 2-tert-butylaniline, which can be further purified by vacuum distillation.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although the steric hindrance from the adjacent tert-butyl group can influence reactivity. The nitro group itself can sometimes act as a leaving group in SₙAr reactions.

Applications in Drug Discovery and Agrochemicals

The primary utility of this compound is as a precursor to 2-tert-butylaniline, a valuable building block in medicinal chemistry and agrochemical synthesis.[2][4][9] The sterically hindered aniline derivative can be incorporated into various molecular frameworks to modulate their biological activity. For instance, the 2-tert-butylanilino moiety is found in some kinase inhibitors and other pharmacologically active compounds.[10] In agrochemicals, derivatives of tert-butylamine, and by extension, tert-butylanilines, are used in the synthesis of herbicides.[4]

Safety and Handling

This compound, like many nitroaromatic compounds, should be handled with care. It is important to consult the Safety Data Sheet (SDS) before use. General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a key chemical intermediate whose value is intrinsically linked to its role as a precursor to 2-tert-butylaniline. While its direct synthesis is complicated by regioselectivity challenges, strategic use of blocking groups allows for its efficient ortho-selective preparation. A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective utilization in the development of novel pharmaceuticals and agrochemicals.

References

- Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis. (URL: [Link])

- Sulfonation–Nitration of tert-Butylbenzene. CSIR NET LIFE SCIENCE COACHING. (URL: [Link])

- 1-(1,1-Dimethylethyl)-2-nitrobenzene. PubChem. (URL: [Link])

- This compound. PubChem. (URL: [Link])

- Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.

- This compound. NIST WebBook. (URL: [Link])

- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. (2017-11-04). (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-SEC-BUTYL-2-NITROBENZENE(19370-34-4) 1H NMR spectrum [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound [webbook.nist.gov]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. 1-(1,1-Dimethylethyl)-2-nitrobenzene | C10H13NO2 | CID 74674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]

- 10. scbt.com [scbt.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-tert-butyl-2-nitrobenzene

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 1-tert-butyl-2-nitrobenzene (CAS No: 1886-57-3), a key chemical intermediate in the synthesis of pharmaceuticals, dyes, and fine chemicals.[1] This document is structured to provide researchers, scientists, and drug development professionals with both foundational data and practical, field-proven methodologies for its characterization. We delve into the structural and electronic characteristics, thermal properties, solubility profile, and spectroscopic signature of the molecule. Furthermore, this guide explores the compound's intrinsic reactivity, focusing on the reduction of the nitro moiety—a critical transformation for its application as a synthetic building block. Each section integrates theoretical principles with detailed, self-validating experimental protocols, ensuring scientific integrity and reproducibility.

Introduction: Structural & Electronic Rationale

This compound, with the molecular formula C₁₀H₁₃NO₂, is an aromatic compound distinguished by two sterically and electronically opposing substituents on the benzene ring.[2] The bulky tert-butyl group and the strongly electron-withdrawing nitro group are positioned ortho to each other, creating a unique chemical environment that dictates its physical properties and reactivity.

-

The Tert-Butyl Group (-C(CH₃)₃): This group exerts a significant steric influence, or spatial bulk, which can hinder reactions at the adjacent ortho position.[3] Electronically, it acts as a weak electron-donating group through an inductive effect, which tends to activate the aromatic ring toward electrophilic substitution and direct incoming electrophiles to the ortho and para positions.[4]

-

The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic attack by pulling electron density away from the π-system.[5] This deactivation is most pronounced at the ortho and para positions, making the nitro group a meta-director for subsequent electrophilic substitutions.[5]

The interplay between the steric hindrance of the bulky tert-butyl group and the electronic deactivation by the ortho-positioned nitro group is a central theme governing the molecule's behavior.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. It is important to note that while some values are derived from experimental determination, others are estimations from computational models and should be verified experimentally for critical applications.[2][6]

| Property | Value | Source(s) |

| CAS Number | 1886-57-3 | [2][7] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | ~281.75 °C (estimated at 1 atm) | [2][6] |

| Melting Point | ~1 °C (estimated) | [2] |

| Density | ~1.07 g/cm³ (estimated) | [2] |

| Refractive Index | ~1.530 (estimated) | [2] |

| logP (Octanol/Water) | ~3.6 (computed) | [7] |

Thermal Analysis: Melting and Boiling Point Determination

Thermal transitions are critical parameters for assessing purity and defining handling and purification protocols. Due to its low estimated melting point, this compound exists as a liquid under standard laboratory conditions.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is the preferred method for determining the melting point (Tₘ) of pure substances due to its high precision and the small sample quantity required.[8] It measures the heat flow required to raise a sample's temperature relative to a reference. The melting of a crystalline solid is an endothermic event, appearing as a distinct peak on the DSC thermogram. The onset of this peak is taken as the melting point for pure organic compounds.[9]

-

Sample Preparation: Weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan to prevent volatilization during the analysis.[10] Prepare an identical empty, sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., -40 °C).

-

Ramp the temperature at a controlled rate (e.g., 2 °C/min) to a temperature well above the melt (e.g., 30 °C). A slower ramp rate enhances resolution.

-

Record the differential heat flow as a function of temperature.

-

-

Data Analysis: Analyze the resulting thermogram. The extrapolated onset temperature of the endothermic melting peak corresponds to the melting point. The area under the peak can be integrated to determine the enthalpy of fusion (ΔHfus).

Boiling Point Determination by Thiele Tube Method

Causality: For determining the boiling point of a liquid on a small scale, the Thiele tube method is a classic and efficient technique. It relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[1] This is observed as the point where a continuous stream of bubbles from an inverted capillary ceases and the liquid is drawn back into the capillary upon cooling.

-

Setup: Add approximately 0.5 mL of this compound to a small test tube (fusion tube).

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the fusion tube containing the sample.

-

Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Clamp the assembly in a Thiele tube filled with a high-boiling liquid (e.g., mineral oil) so that the heat-transfer fluid is above the level of the sample.

-

Observation: Gently heat the side arm of the Thiele tube with a microburner. As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid, continuous stream of bubbles is observed.

-

Measurement: Remove the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. Record the ambient atmospheric pressure.[11]

Solubility Profile and Determination

Causality: The "like dissolves like" principle is the guiding tenet for solubility.[2] this compound possesses a large nonpolar region (the tert-butylated benzene ring) and a highly polar nitro group. This dual character predicts its solubility behavior. It is expected to be miscible with common nonpolar and moderately polar organic solvents but have very low solubility in highly polar protic solvents like water.

Expected Solubility Profile

Based on the solubility of structurally similar nitroaromatic compounds, the following profile is anticipated.[4][12][13][14]

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High / Miscible | Van der Waals interactions dominate between the solvent and the large nonpolar moiety of the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | High / Miscible | Dipole-dipole interactions between the solvent and the polar nitro group facilitate dissolution. |

| Polar Protic | Ethanol, Methanol | Good to Moderate | The alkyl portion of the alcohols interacts favorably with the nonpolar part of the solute, while some hydrogen bonding with the nitro group is possible. |

| Highly Polar | Water | Very Low / Immiscible | The large, nonpolar hydrocarbon portion of the molecule cannot overcome the strong hydrogen bonding network of water. |

Experimental Protocol: Isothermal Solubility Determination

This gravimetric method provides a quantitative measure of solubility (e.g., in g/100 mL) at a specific temperature.

-

Equilibration: Add an excess amount of this compound to a sealed vial containing a known volume (e.g., 10.0 mL) of the chosen solvent.

-

Saturation: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or stirrer for 24-48 hours to ensure equilibrium is reached. The continued presence of undissolved solute confirms saturation.

-

Isolation: Allow the mixture to stand at the same constant temperature until the excess solute has settled. Carefully withdraw a known volume of the clear, saturated supernatant using a volumetric pipette.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry evaporating dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point until a constant weight is achieved.

-

Calculation: Weigh the evaporating dish containing the dried solute. The difference in mass gives the amount of solute dissolved in the known volume of the supernatant. Calculate the solubility in the desired units (e.g., g/100 mL).

Spectroscopic Characterization

Spectroscopic analysis is indispensable for structural verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift of a nucleus is sensitive to its local electronic environment. Electron-donating groups shield nuclei (shifting them upfield to lower ppm), while electron-withdrawing groups deshield them (shifting them downfield to higher ppm).

-

¹H NMR: The spectrum is expected to show two main regions: the aromatic region (typically 7.0-8.5 ppm) and the aliphatic region (typically 0.5-2.0 ppm). The bulky tert-butyl group will appear as a sharp singlet integrating to 9 protons. The four protons on the aromatic ring will appear as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling.

-

¹³C NMR: The spectrum will show distinct signals for the quaternary and methyl carbons of the tert-butyl group, and four signals for the aromatic carbons, plus the carbon to which the nitro group is attached (ipso-carbon).

Predicted Spectroscopic Data (¹H and ¹³C NMR) While a publicly available, peer-reviewed spectrum for this compound is not available, the following assignments are predicted based on established principles and data from analogous compounds.[15][16] The electron-withdrawing nitro group will deshield nearby protons and carbons.

| Predicted ¹H NMR Data | | Predicted ¹³C NMR Data | | :--- | :--- | :--- | :--- | | Chemical Shift (δ) | Assignment | Chemical Shift (δ) | Assignment | | ~7.8 ppm (m, 1H) | Aromatic H | ~150 ppm | C-NO₂ | | ~7.5 ppm (m, 2H) | Aromatic H | ~135 ppm | C-C(CH₃)₃ | | ~7.3 ppm (m, 1H) | Aromatic H | ~132 ppm | Aromatic CH | | ~1.4 ppm (s, 9H) | -C(CH₃)₃ | ~128 ppm | Aromatic CH | | | | ~125 ppm | Aromatic CH | | | | ~35 ppm | -C (CH₃)₃ | | | | ~30 ppm | -C(CH₃ )₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy detects the vibrational frequencies of functional groups within a molecule. The nitro group has two characteristic and strong stretching vibrations that are key identifiers.

Key Vibrational Bands:

-

N-O Asymmetric Stretch: A strong band is expected in the 1550-1475 cm⁻¹ region.

-

N-O Symmetric Stretch: A strong band is expected in the 1360-1290 cm⁻¹ region.

-

C-H Stretches (Aromatic): Bands will appear just above 3000 cm⁻¹.

-

C-H Stretches (Aliphatic): Bands will appear just below 3000 cm⁻¹.

-

Sample Preparation: As this compound is a liquid, the simplest method is to use a salt plate (e.g., NaCl or KBr). Place one drop of the liquid onto the face of one polished salt plate.

-

Assembly: Place a second salt plate on top to create a thin liquid film between the plates.

-

Analysis: Mount the plates in the spectrometer's sample holder.

-

Data Acquisition: Acquire a background spectrum of the empty instrument first. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.[17][18]

Chemical Reactivity and Synthetic Utility

The primary synthetic utility of this compound in drug development stems from the chemical reactivity of the nitro group, which can be readily converted into an amino group (-NH₂). This transformation provides a key building block, 2-tert-butylaniline , a versatile precursor for constructing more complex molecular scaffolds.

Reduction of the Nitro Group

Causality: The conversion of a nitroaromatic compound to an aniline is a fundamental reduction reaction in organic synthesis. A common and effective method involves the use of a metal catalyst, such as Palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent. The metal surface catalyzes the addition of hydrogen across the N-O bonds.

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask, add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 1-5 mol%).

-

Hydrogenation: Seal the flask and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

-

Workup: Carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-tert-butylaniline, which can be further purified by distillation or chromatography if necessary.

Safety and Handling

This compound should be handled with appropriate care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents. Store in a cool, dry, well-ventilated area away from sources of ignition.

Conclusion

This compound is a compound whose physicochemical properties are dictated by the steric and electronic dichotomy of its ortho substituents. Its profile as a moderately polar, high-boiling liquid makes it amenable to standard organic chemistry techniques for purification and analysis. The reliable and high-yielding reduction of its nitro group to form 2-tert-butylaniline solidifies its role as a valuable intermediate for the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. The protocols and data presented in this guide serve as a robust starting point for any researcher or developer working with this versatile chemical.

References

- Cheméo. Chemical Properties of this compound (CAS 1886-57-3).

- ResearchGate. How to prepare a liquid sample for FTIR spectrum?.

- Drawell. FTIR Analysis for Liquid Samples - What You Need to Know.

- LookChem. Cas 1886-57-3, this compound.

- PubChem. 1-(1,1-Dimethylethyl)-2-nitrobenzene.

- Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- MDPI. Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor.

- Chemistry Stack Exchange. What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?.

- Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- RSC Publishing. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis.

- ResearchGate. 1 H and 13 C NMR chemical shifts of nitrobenzene amination products....

- CureFFI.org. Differential scanning calorimetry.

- S4Science. A Beginner's Guide to Differential Scanning Calorimetry DSC.

- SciELO. Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC.

- Qualitest. DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis.

Sources

- 1. This compound | 1886-57-3 [chemicalbook.com]

- 2. Holdings: Catalytic reduction of ortho- and para-azidonitrobenzenes via tert-butoxide ion mediated electron transfer :: Library Catalog [cendekia.unisza.edu.my]

- 3. 1-SEC-BUTYL-2-NITROBENZENE(19370-34-4) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound [webbook.nist.gov]

- 6. This compound (CAS 1886-57-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 1-(1,1-Dimethylethyl)-2-nitrobenzene | C10H13NO2 | CID 74674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 2,5-di-tert-butylnitrobenzene (C14H21NO2) [pubchemlite.lcsb.uni.lu]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof - Google Patents [patents.google.com]

- 16. scbt.com [scbt.com]

- 17. mdpi.com [mdpi.com]

- 18. Catalytic Reduction of ortho- and para-Azidonitrobenzenes via tert-Butoxide Ion Mediated Electron Transfer - CSHL Scientific Digital Repository [repository.cshl.edu]

An In-depth Technical Guide to 1-tert-Butyl-2-nitrobenzene (CAS: 1886-57-3)

This guide provides a comprehensive technical overview of 1-tert-butyl-2-nitrobenzene, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, reactivity, and applications of this compound, with a particular focus on its role in the pharmaceutical industry.

Introduction: The Strategic Importance of Steric Hindrance

This compound is an aromatic nitro compound characterized by the presence of a bulky tert-butyl group ortho to a nitro group on a benzene ring.[1][2] This specific substitution pattern is not just a matter of molecular architecture; it is a strategic design that imparts unique chemical properties and reactivity, primarily driven by steric hindrance.[3][4] The tert-butyl group, with its large steric footprint, influences the electronic environment of the aromatic ring and dictates the regioselectivity of subsequent chemical transformations.[5][6] This makes this compound a valuable precursor in the synthesis of complex organic molecules, particularly in the development of novel therapeutics where such steric bulk can enhance metabolic stability and receptor selectivity.[5][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1886-57-3 | [8] |

| Molecular Formula | C₁₀H₁₃NO₂ | [9] |

| Molecular Weight | 179.22 g/mol | [10] |

| Appearance | - | - |

| Boiling Point | 256.2 ± 19.0 °C at 760 mmHg | ChemSrc |

| Flash Point | 101.6 ± 14.3 °C | ChemSrc |

| Density | 1.1 ± 0.1 g/cm³ | ChemSrc |

Synthesis Strategies: Navigating the Challenge of Ortho-Substitution

The synthesis of this compound presents a classic challenge in organic chemistry: achieving selective ortho-substitution on an aromatic ring. Direct nitration of tert-butylbenzene typically yields a mixture of ortho, meta, and para isomers, with the para isomer being the major product due to the steric hindrance of the tert-butyl group.[6][11] Therefore, more strategic approaches are required to favor the formation of the desired ortho-isomer.

Ortho-Directing Strategy via Reversible Sulfonation

A robust method for the synthesis of this compound involves a multi-step sequence that utilizes a sulfonic acid group as a removable blocking agent to direct the nitration to the ortho position.[12]

Experimental Protocol: Ortho-Directed Synthesis

-

Friedel-Crafts Alkylation: Benzene is first alkylated with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form tert-butylbenzene.[13] This reaction should be performed under anhydrous conditions and at low temperatures (0-5°C) to control the reaction rate.[14]

-

Sulfonation (Blocking Step): The resulting tert-butylbenzene is then sulfonated using fuming sulfuric acid. The bulky tert-butyl group directs the sulfonation to the less sterically hindered para-position, yielding 4-tert-butylbenzenesulfonic acid.[12]

-

Nitration: The para-sulfonated intermediate is subsequently nitrated with a mixture of nitric acid and sulfuric acid. With the para-position blocked, the nitration is directed to the ortho-position, affording 2-tert-butyl-4-nitrobenzenesulfonic acid.[12]

-

Desulfonation (Unblocking Step): The final step involves the removal of the sulfonic acid group. This is achieved by heating the 2-tert-butyl-4-nitrobenzenesulfonic acid in the presence of dilute acid, which regenerates the aromatic ring and yields the desired product, this compound.[12]

Causality: The success of this method hinges on the reversibility of the sulfonation reaction, which allows for the strategic blocking and subsequent unblocking of the para-position, thereby forcing the nitration to occur at the ortho-position.

Diagram 1: Ortho-Directed Synthesis Workflow

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. US3927127A - Nitration process - Google Patents [patents.google.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. cerritos.edu [cerritos.edu]

The Impact of Steric Hindrance on the Molecular Architecture of 1-tert-butyl-2-nitrobenzene: An In-depth Technical Guide

For Immediate Release

Shanghai, China – January 9, 2026 – This technical guide provides a comprehensive analysis of the structure and bonding of 1-tert-butyl-2-nitrobenzene, a molecule of significant interest in medicinal chemistry and materials science. This document, intended for researchers, scientists, and drug development professionals, delves into the nuanced interplay of steric and electronic effects that govern its unique chemical properties.

Introduction: The Significance of Steric Crowding in Aromatic Systems

This compound (C₁₀H₁₃NO₂) serves as a quintessential model for understanding the profound impact of steric hindrance on the geometry and electronic structure of ortho-disubstituted aromatic compounds.[1][2] The juxtaposition of a bulky tert-butyl group and an electron-withdrawing nitro group creates a sterically crowded environment that forces significant deviations from the planarity typically observed in simpler benzene derivatives.[3] This guide will explore the structural consequences of this intramolecular strain, supported by spectroscopic data, computational modeling, and detailed experimental protocols.

Molecular Structure and Bonding: A Tale of Torsion and Distortion

The defining structural feature of this compound is the out-of-plane twisting of the nitro group relative to the benzene ring. This rotation is a direct consequence of the steric repulsion between the voluminous tert-butyl group and one of the oxygen atoms of the nitro group.

Conformational Analysis: The Energetics of Rotation

Computational studies on sterically hindered nitroaromatics provide valuable insights into the conformational energetics of this compound.[4][5] The rotational barrier of the C-N bond is a critical parameter that dictates the degree of non-planarity. Theoretical calculations on analogous ortho-substituted nitrobenzenes suggest a significant energy penalty for a planar conformation.[6]

The potential energy surface for the rotation of the nitro group is characterized by a minimum at a non-zero dihedral angle (C-C-N-O). This deviation from planarity disrupts the π-conjugation between the nitro group and the aromatic ring, which has significant electronic consequences.

Diagram: Steric Hindrance in this compound

Caption: Steric repulsion between the tert-butyl and nitro groups.

Bond Parameters: Insights from Analogy and Computation

In the absence of a definitive X-ray crystal structure for this compound, we can infer its geometric parameters from computational data of closely related, sterically hindered nitroaromatics.

| Parameter | Expected Value Range | Rationale |

| C-N Bond Length (Å) | 1.47 - 1.49 | Elongated due to reduced π-character from out-of-plane twisting. |

| N-O Bond Length (Å) | 1.21 - 1.23 | Remains relatively consistent with typical nitro group bond lengths. |

| C-C-N Bond Angle (°) | 121 - 124 | Likely distorted from the ideal 120° to accommodate the bulky tert-butyl group. |

| O-N-O Bond Angle (°) | 123 - 125 | Largely unaffected by the steric hindrance at the C-N bond. |

| C-C-N-O Dihedral Angle (°) | 40 - 70 | Significant deviation from 0° (planar) due to steric repulsion, as suggested by computational models.[4][5] |

Table 1: Estimated Bond Parameters for this compound.

Synthesis and Characterization: A Practical Approach

The synthesis of this compound typically involves the nitration of tert-butylbenzene. However, controlling the regioselectivity to favor the ortho product over the para product requires a strategic approach.[7]

Diagram: Synthetic Workflow

Caption: Synthetic and purification workflow.

Detailed Experimental Protocol: Ortho-Directed Nitration

This protocol employs a blocking group strategy to achieve a higher yield of the ortho-isomer.

Materials:

-

tert-Butylbenzene

-

Fuming sulfuric acid (20% SO₃)

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Dilute sulfuric acid

-

Diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

Sulfonation (Protection of the para-position): To a stirred solution of tert-butylbenzene in an appropriate solvent, slowly add fuming sulfuric acid at a controlled temperature. The reaction mixture is stirred until the formation of para-tert-butylbenzenesulfonic acid is complete.

-

Nitration: The sulfonic acid derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The nitro group is directed to the ortho position as the para position is blocked.

-

Desulfonation (Removal of the Blocking Group): The resulting 2-nitro-4-tert-butylbenzenesulfonic acid is hydrolyzed by heating with dilute sulfuric acid to remove the sulfonic acid group.

-

Workup and Purification: The reaction mixture is cooled, and the organic product is extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.[8]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet pattern due to the asymmetry of the molecule. The tert-butyl protons will appear as a sharp singlet around 1.3-1.5 ppm.[9] The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the nitro group and the steric compression from the tert-butyl group.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for all ten carbon atoms. The quaternary carbon of the tert-butyl group and the carbon attached to it on the benzene ring will have characteristic chemical shifts. The ipso-carbon attached to the nitro group is expected to be significantly downfield.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group at approximately 1520-1560 cm⁻¹ (asymmetric stretching) and 1345-1385 cm⁻¹ (symmetric stretching). Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C-C stretching vibrations within the ring will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 179.[2][10] A prominent peak at m/z = 164, corresponding to the loss of a methyl group ([M-CH₃]⁺), is also expected.

Implications for Drug Development and Materials Science

The unique structural and electronic properties of this compound and related sterically hindered nitroaromatics have important implications in various fields. In drug development, the introduction of a bulky tert-butyl group can be used to modulate the metabolic stability of a drug molecule by sterically shielding a potential site of metabolism. The conformational constraints imposed by the ortho-substitution can also influence the binding affinity and selectivity of a molecule for its biological target. In materials science, the non-planar structure can disrupt crystal packing and influence the photophysical properties of organic materials.

Conclusion

The structure of this compound is a compelling example of how steric hindrance can override electronic preferences in aromatic systems. The forced out-of-plane rotation of the nitro group leads to a unique three-dimensional architecture with significant consequences for its chemical reactivity and physical properties. A thorough understanding of these structure-property relationships is crucial for the rational design of new molecules with tailored functionalities in both medicine and materials science.

References

- Shoesmith, J. B.; Mackie, A. The Nitration of 1-tert-Butyl-3-nitrobenzene. Journal of the Chemical Society1928, 2336.

- Organic Syntheses. Procedure for purification by column chromatography.

- Chen, Z.; et al. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. Computational and Theoretical Chemistry2020, 1189, 112971.

- Nitrobenzene rotational energy barrier: A survey of several ab initio methods. The Journal of Chemical Physics2003, 119, 9437.

- NIST. This compound. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD.

- Al-Bayati, R. H.; Al-Amiery, A. A. Density functional theory study of the internal rotational barriers of some aromatic nitro compounds. Journal of Chemical and Pharmaceutical Research2015, 7, 85-91.

- PubChem. 1-(1,1-Dimethylethyl)-2-nitrobenzene. National Center for Biotechnology Information.

- Exploring the conformational landscape through rotational spectroscopy and computational modelling. Physical Chemistry Chemical Physics2024, 26, 21300-21307.

- Synocule. This compound. Product Page.

- Çiftçi, Y. Ö.; et al. Theoretical study of the internal rotational barriers in nitrobenzene, 2-nitrotoluene, 2-nitrophenol, and 2-nitroaniline. International Journal of Quantum Chemistry2001, 83, 332-337.

- PubChem. 1-Butyl-2-nitrobenzene. National Center for Biotechnology Information.

- Lewis, M.; et al. The effect of substituent rotation on aromatic quadrupole moments. Journal of Molecular Structure: THEOCHEM2009, 916, 126-133.

- ACD/Labs. t-Butyl group towers over other 1H resonances. ACD/Labs Blog.

Sources

- 1. 1-(1,1-Dimethylethyl)-2-nitrobenzene | C10H13NO2 | CID 74674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical study of the internal rotational barriers in nitrobenzene, 2-nitrotoluene, 2-nitrophenol, and 2-nitroaniline | Semantic Scholar [semanticscholar.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 1-TERT-BUTYL-4-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 9. acdlabs.com [acdlabs.com]

- 10. This compound [webbook.nist.gov]

A Spectroscopic Guide to 1-tert-butyl-2-nitrobenzene: In-Depth Analysis for Scientific Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-tert-butyl-2-nitrobenzene (CAS No: 1886-57-3), a valuable intermediate in organic synthesis.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Properties

This compound possesses a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1][3] Its structure features a benzene ring substituted with a bulky tert-butyl group and a nitro group at adjacent positions. This ortho-substitution pattern introduces significant steric hindrance, which influences its chemical reactivity and spectroscopic characteristics.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A solution of this compound (5-25 mg for ¹H, 50-100 mg for ¹³C) is prepared in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The sample is placed in a 5 mm NMR tube. Spectra are typically acquired on a 300 MHz or higher field spectrometer. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is characterized by signals in both the aliphatic and aromatic regions. The steric hindrance between the tert-butyl and nitro groups can lead to some rotational restriction, influencing the chemical shifts of the aromatic protons.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | Ar-H |

| ~7.45 | t | 1H | Ar-H |

| ~7.35 | t | 1H | Ar-H |

| ~7.25 | d | 1H | Ar-H |

| 1.35 | s | 9H | -C(CH₃)₃ |

Note: The exact chemical shifts and coupling constants for the aromatic protons can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical substituent effects and coupling patterns.

The large singlet at approximately 1.35 ppm, integrating to 9 protons, is characteristic of the magnetically equivalent methyl protons of the tert-butyl group. The aromatic region displays four distinct signals, each integrating to one proton, consistent with a di-substituted benzene ring where all four aromatic protons are chemically non-equivalent. The electron-withdrawing nature of the nitro group generally deshields the ortho and para protons. However, the bulky tert-butyl group can cause some distortion of the ring and influence the electronic environment.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~149.0 | Ar-C (ipso to NO₂) |

| ~145.0 | Ar-C (ipso to t-Bu) |

| ~132.0 | Ar-CH |

| ~129.0 | Ar-CH |

| ~127.0 | Ar-CH |

| ~124.0 | Ar-CH |

| ~35.0 | -C (CH₃)₃ |

| ~31.0 | -C(CH₃ )₃ |

Note: These are approximate chemical shifts based on known substituent effects and data from similar compounds.

The spectrum is expected to show eight distinct signals. Two quaternary carbon signals will appear downfield, corresponding to the ipso-carbons attached to the nitro and tert-butyl groups. Four signals will be present in the aromatic methine (-CH) region. In the aliphatic region, two signals are expected for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: IR Spectroscopy

For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are then mounted in the spectrometer, and the spectrum is recorded.

IR Spectrum Analysis

The IR spectrum of this compound is dominated by strong absorptions characteristic of the nitro group and the substituted benzene ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2970-2870 | Medium-Strong | Aliphatic C-H stretch |

| ~1525 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C stretch |

| ~750 | Strong | Ortho-disubstitution C-H bend |

The most prominent features in the IR spectrum are the two strong absorption bands for the nitro group. The asymmetric stretch appears at a higher frequency (~1525 cm⁻¹) than the symmetric stretch (~1350 cm⁻¹). The presence of both aromatic and aliphatic C-H stretching vibrations is also evident. The strong band around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending for an ortho-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is introduced into the high-vacuum source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Mass Spectrum Analysis

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 179, corresponding to the molecular weight of the compound. The fragmentation pattern is influenced by the stability of the resulting ions.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 179 | [C₁₀H₁₃NO₂]⁺ (Molecular Ion) |

| 164 | [M - CH₃]⁺ |

| 133 | [M - NO₂]⁺ |

| 118 | [M - NO₂ - CH₃]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation at m/z 164. Another significant fragmentation is the loss of the nitro group (•NO₂) to give a fragment at m/z 133. The highly stable tert-butyl cation itself is often observed as a prominent peak at m/z 57.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum establishes the molecular weight and provides insights into the molecule's fragmentation behavior. This detailed spectroscopic analysis serves as a reliable reference for scientists working with this compound in various research and development applications.

References

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- PubChem Compound Summary for CID 74674, 1-(1,1-Dimethylethyl)-2-nitrobenzene.

- NIST Chemistry WebBook, SRD 69. This compound. National Institute of Standards and Technology. [Link][3][4]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of tert-Butylbenzene

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl group, while a simple alkyl substituent, exerts profound and nuanced control over the course of electrophilic aromatic substitution (EAS) reactions. Its significant steric bulk and subtle electronic effects create a unique landscape for reactivity and regioselectivity that distinguishes tert-butylbenzene from less hindered aromatic compounds. This guide provides a comprehensive exploration of the core principles governing these reactions, offering both mechanistic insights and practical considerations for synthetic applications. We will delve into the directing effects of the tert-butyl group, analyze the interplay of kinetic and thermodynamic control, and present detailed protocols for key transformations. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who seek to leverage the distinct properties of the tert-butyl moiety in the design and execution of electrophilic aromatic substitutions.

The Directing Influence of the tert-Butyl Group: A Tale of Sterics and Electronics

The tert-butyl group is classically defined as an ortho, para-director in electrophilic aromatic substitution.[1] This directive influence stems from its nature as an electron-donating group, which stabilizes the positively charged intermediate, the arenium ion (or σ-complex), formed during the reaction. The electron donation occurs primarily through an inductive effect, where the sp³-hybridized carbon of the tert-butyl group pushes electron density towards the sp²-hybridized carbon of the aromatic ring.[2] This increased electron density is most pronounced at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by an electrophile.

However, the most defining characteristic of the tert-butyl group is its immense steric hindrance.[1][3][4] This bulkiness dramatically disfavors electrophilic attack at the ortho positions, leading to a strong preference for substitution at the para position.[1][5] This is in stark contrast to the smaller methyl group in toluene, where the ortho to para product ratio is significantly higher.[6][7]

A comparison of the nitration of toluene and tert-butylbenzene clearly illustrates this steric effect. While toluene yields a substantial amount of the ortho-nitro product, the nitration of tert-butylbenzene results in the para-nitro product as the overwhelmingly major isomer.[3][5][8]

Table 1: Product Distribution in the Nitration of Toluene and tert-Butylbenzene

| Substrate | % Ortho | % Meta | % Para | Reference |

| Toluene | 58.5 | 4.5 | 37 | [5] |

| tert-Butylbenzene | 16 | 8 | 75 | [5] |

It is important to note that while hyperconjugation is a significant factor in the activating and directing effects of the methyl group in toluene, its role in tert-butylbenzene is considered to be minimal due to the absence of α-hydrogens.[2][9][10] The primary electronic contribution of the tert-butyl group is its inductive effect.[2]

Key Electrophilic Aromatic Substitution Reactions of tert-Butylbenzene

The principles of steric hindrance and para-directing influence are consistently observed across a range of electrophilic aromatic substitution reactions.

Nitration

The nitration of tert-butylbenzene is a classic example of a reaction governed by steric control. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[11][12]

The mechanism proceeds via the standard electrophilic aromatic substitution pathway:

-

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

-

Nucleophilic Attack: The π-electron system of tert-butylbenzene attacks the nitronium ion, preferentially at the para position, to form a resonance-stabilized arenium ion.

-

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 1-tert-butyl-4-nitrobenzene.[11]

Caption: Mechanism of Nitration of tert-Butylbenzene.

-

To a cooled (ice bath) and stirred solution of tert-butylbenzene (1 equivalent) in concentrated sulfuric acid, slowly add a pre-mixed solution of concentrated nitric acid (1.3 equivalents) and concentrated sulfuric acid.

-

Maintain the reaction temperature below 25°C during the addition.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 30-60 minutes.

-

Carefully pour the reaction mixture over crushed ice.

-

Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 1-tert-butyl-4-nitrobenzene.

Halogenation

The halogenation of tert-butylbenzene with bromine or chlorine typically requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to generate a more potent electrophile.[13] Similar to nitration, the reaction exhibits a strong preference for para-substitution due to steric hindrance at the ortho positions.[14]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chegg.com [chegg.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. brainly.com [brainly.com]

- 9. quora.com [quora.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. byjus.com [byjus.com]

- 12. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. discovery.researcher.life [discovery.researcher.life]

The Tert-Butyl Effect in Nitroarenes: A Technical Guide to Steric Hindrance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract The tert-butyl group is a foundational substituent in organic chemistry, primarily valued for the significant steric bulk it confers. When positioned on a nitro-substituted aromatic ring, this steric hindrance profoundly alters the molecule's reactivity, conformational preferences, and spectroscopic properties. This technical guide provides a comprehensive analysis of the steric effects of the tert-butyl group in nitroarenes. We will explore its impact on electrophilic and nucleophilic aromatic substitution, the reduction of the nitro group, and the resulting spectroscopic signatures. This document synthesizes quantitative data, details key experimental protocols, and presents mechanistic diagrams to offer a thorough resource for researchers in chemical synthesis, materials science, and drug development.

Foundational Principles: The Interplay of Steric and Electronic Effects

The chemical behavior of tert-butyl substituted nitroarenes is governed by a delicate balance between the steric properties of the tert-butyl group and the electronic effects of both substituents.

-

The Tert-Butyl Group: As a quaternary alkyl substituent, -C(CH₃)₃, the tert-butyl group is the archetype of a sterically demanding group.[1] Its three methyl groups create a large, conformationally rigid spatial domain. Electronically, it is a weak electron-donating group through an inductive effect.[2]

-

The Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group due to both inductive and resonance effects.[3] This property deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group.[4][5]

The primary consequence of placing a bulky tert-butyl group adjacent (in an ortho position) to a nitro group is significant steric repulsion. This forces the nitro group to twist out of the plane of the aromatic ring, a phenomenon with profound implications for the molecule's electronic structure and reactivity.[6][7]

Impact on Chemical Reactivity

The steric presence of the tert-butyl group is a powerful tool for directing reaction outcomes and modifying reaction rates.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the tert-butyl group is an ortho, para-director due to its electron-donating inductive effect.[1] However, its immense size sterically shields the ortho positions, leading to a strong preference for substitution at the para position. This contrasts sharply with less demanding alkyl groups like methyl.

A classic example is the nitration of tert-butylbenzene, which yields a significantly lower percentage of the ortho product compared to the nitration of toluene, despite both being ortho, para-directors.[8]

| Compound | % Ortho Product | % Meta Product | % Para Product | Relative Rate (vs. Benzene) |

| Toluene | 58.5% | 4.5% | 37% | 25 |

| tert-Butylbenzene | 16% | 8% | 75% | 16 |

| Table 1: Product distribution in the nitration of toluene vs. tert-butylbenzene, highlighting the steric hindrance of the tert-butyl group that disfavors ortho substitution.[8] |

The mechanism involves the attack of an electrophile (e.g., the nitronium ion, NO₂⁺) on the aromatic ring.[9] The steric clash between the incoming electrophile and the large tert-butyl group raises the activation energy for the transition state leading to the ortho product.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is favored by strong electron-withdrawing groups like -NO₂ that can stabilize the negative charge of the intermediate Meisenheimer complex.[4][10] The reaction proceeds via an addition-elimination pathway.[11]

While the nitro group activates the ring for attack, a tert-butyl group positioned ortho to the leaving group can sterically hinder the approach of the incoming nucleophile. This can decrease the reaction rate compared to a less hindered analogue. However, if the tert-butyl group is not impeding the reaction site, its electronic effects are minimal. The dominant factor remains the powerful activating effect of the nitro group.[5]

Reduction of the Nitro Group

The chemical reduction of a nitro group to an amine is a fundamental transformation. Steric hindrance from an adjacent tert-butyl group can significantly impact this reaction. The bulky group can impede the access of the reducing agent (e.g., metal hydrides or catalytic hydrogenation systems) to the nitro group's oxygen atoms.[12]

Furthermore, this steric clash forces the nitro group out of the plane of the benzene ring.[13] This disruption of conjugation can alter the electronic properties of the nitro group, potentially making it more or less susceptible to reduction depending on the specific mechanism and reagents involved. Studies on substituted nitrobenzene anion radicals have shown that twisting the nitro group out of the ring plane affects its electrochemical properties, displacing the half-wave potential to more negative values.[13]

Impact on Spectroscopic Properties

The steric strain induced by the tert-butyl group, particularly in an ortho arrangement with a nitro group, leads to distinct and predictable changes in spectroscopic data.

UV-Vis Spectroscopy

The primary electronic transition of interest in nitroarenes is the π → π* charge transfer band. For this transition to occur with high probability (and thus high intensity), the nitro group must be coplanar with the aromatic ring to allow for maximum orbital overlap.

An ortho tert-butyl group forces the nitro group to rotate out of the plane of the ring, disrupting this conjugation.[6] This decrease in conjugation increases the energy gap between the π and π* orbitals, resulting in a hypsochromic shift (blue shift) —a shift of the absorption maximum to a shorter wavelength. A decrease in the absorption intensity is also observed.[7]

NMR Spectroscopy

In ¹H NMR, the tert-butyl group provides a highly characteristic signal: a sharp singlet integrating to nine protons, typically found in the upfield region (around 1.3 ppm). In ¹³C NMR, it shows a quaternary carbon and a single signal for the three equivalent methyl carbons.

The primary steric effect observed in the NMR of ortho-substituted tert-butyl nitroarenes is related to the restricted rotation around the Ar-C(CH₃)₃ bond. This can lead to diastereotopic protons within the molecule if other chiral centers are present. Furthermore, the anisotropic effect of the twisted nitro group and the proximity of the tert-butyl group can cause subtle shifts in the signals of nearby aromatic protons.[14][15]

Infrared (IR) Spectroscopy

The nitro group has two characteristic stretching frequencies: an asymmetric stretch (ν_as) typically around 1500-1570 cm⁻¹ and a symmetric stretch (ν_s) around 1300-1370 cm⁻¹. Steric hindrance from an ortho tert-butyl group can influence these frequencies. The twisting of the nitro group out of the aromatic plane can decrease its resonance with the ring, which may lead to a slight increase in the asymmetric stretching frequency, making it more "aliphatic-like".[13]

Experimental Protocols & Synthesis

Controlling the position of substitution in the presence of a bulky tert-butyl group often requires specific synthetic strategies.

Protocol: Synthesis of o-tert-Butylnitrobenzene

The direct nitration of tert-butylbenzene heavily favors the para product.[8] To synthesize the ortho isomer, a strategy involving a reversible blocking group is employed. Sulfonation is a reversible reaction, making the sulfonic acid group an ideal protecting group for the sterically accessible para position.

Workflow:

-

Friedel-Crafts Alkylation: Benzene is reacted with tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form tert-butylbenzene.

-

Sulfonation (Para-Blocking): The tert-butylbenzene is treated with fuming sulfuric acid (H₂SO₄/SO₃). The bulky tert-butyl group directs the sulfonation to the para position.

-

Nitration: The resulting p-tert-butylbenzenesulfonic acid is nitrated with a mixture of nitric acid and sulfuric acid. With the para position blocked, nitration is forced to occur at one of the available ortho positions.[16]

-

Desulfonation (Deprotection): The sulfonic acid group is removed by heating the product in the presence of dilute acid and steam, yielding the final o-tert-butylnitrobenzene.[16]

Protocol: UV-Vis Analysis of Steric Hindrance

This protocol describes how to quantify the hypsochromic shift caused by steric hindrance.

Objective: To compare the UV-Vis absorption maximum (λ_max) of p-tert-butylnitrobenzene (minimal steric hindrance on the nitro group) with o-tert-butylnitrobenzene (maximal steric hindrance).

Materials:

-

p-tert-butylnitrobenzene

-

o-tert-butylnitrobenzene

-

Spectroscopic grade solvent (e.g., hexane or ethanol)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately prepare 1 mM stock solutions of both p-tert-butylnitrobenzene and o-tert-butylnitrobenzene in the chosen solvent.

-

Sample Preparation: Prepare dilute solutions (e.g., 0.05 mM) of each isomer by diluting the stock solutions. Ensure the final concentration is identical for both samples.

-

Spectrometer Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline) across the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement:

-

Rinse a cuvette with the p-tert-butylnitrobenzene solution, then fill it and place it in the spectrophotometer.

-

Scan the absorbance from 200-400 nm and record the spectrum. Identify and record the λ_max.

-

Repeat the process for the o-tert-butylnitrobenzene solution.

-

-

Data Analysis: Compare the λ_max values for the two isomers. The o-tert-butylnitrobenzene is expected to show a λ_max at a shorter wavelength than the para isomer, demonstrating the hypsochromic shift due to steric inhibition of resonance.

Conclusion and Outlook